molecular formula C12H12ClNO2 B8309768 7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one

7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one

Cat. No. B8309768
M. Wt: 237.68 g/mol
InChI Key: ZLJKQVHHHZNZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

7-chloro-2-(2-methylpropyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H12ClNO2/c1-7(2)5-11-14-10-6-8(13)3-4-9(10)12(15)16-11/h3-4,6-7H,5H2,1-2H3

InChI Key

ZLJKQVHHHZNZDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=CC(=C2)Cl)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry 3-necked, round bottomed flask, equipped with an overhead stirrer, thermometer, dropping funnel, cooling bath and condenser was charged with 406.41 g of 2-amino-4-chlorobenzoic acid (1 eq.), 270 g (1.35 eq.) of sodium bicarbonate, Na2SO4 (as a dehydrating agent) and 1,000 mL of THF. After commencing agitation, 354.7 g (1.2 eq.) of isovaleryl chloride was added dropwise. The reaction was exothermic and generated a gas (CO2). Temperature was maintained around 20–30° C. and completion of the reaction monitored by TLC (EtOAc/hexanes 1:1). The reaction mixture was then filtered and washed with THF (1,000 mL) the majority of which was then stripped off under vacuum. Acetic anhydride (1,450 mL) was then added to the reaction vessel and the temperature raised to 90–100° C. Completion of the reaction monitored by TLC (EtOAc/hexanes 1:1). The acetic anhydride was removed under vacuum at 80–100° C., followed by cooling to 60° C. The reaction vessel was then charged with heptane (1,000 mL) and cooled to 0° C. with stirring. The resulting precipitate was isolated by filtration and then washed with heptane (300 mL) and dried in a vacuum oven at 30° C. overnight to afford the title product (507 g, 90% yield).
Quantity
406.41 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
354.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

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